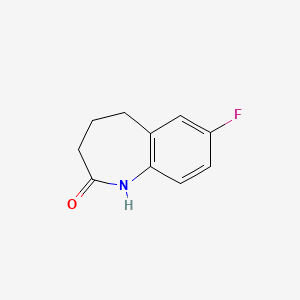

7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

Description

Overview of the Benzazepine Ring System in Chemical Research

The benzazepine ring system, a seven-membered heterocyclic structure fused to a benzene (B151609) ring, is a prominent scaffold in medicinal chemistry and organic synthesis. Benzazepine derivatives have been investigated for a wide range of biological activities, making them attractive targets for the development of new therapeutic agents. Their structural complexity and conformational flexibility allow for the fine-tuning of their properties through the introduction of various substituents on the aromatic and heterocyclic rings. In organic synthesis, the construction of the benzazepine core has been the subject of numerous studies, leading to the development of diverse synthetic methodologies.

Significance of Fluorine Substitution in Organic Synthesis and Molecular Design

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. In medicinal chemistry, fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby improving pharmacokinetic profiles. The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can be crucial for molecular interactions.

Structural Elucidation and Isomeric Considerations of 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one and Related Analogues

The tetrahydro-1-benzazepin-2-one core is not planar, and the seven-membered ring can adopt various conformations, such as chair and boat forms. The presence of substituents can influence the conformational equilibrium. Furthermore, depending on the substitution pattern, isomers, including constitutional isomers and stereoisomers, are possible. For instance, the position of the fluorine atom on the benzene ring can vary, leading to different constitutional isomers, each with potentially distinct properties. If a chiral center is introduced into the molecule, enantiomers and diastereomers can exist.

| Property | Value |

|---|---|

| CAS Number | 53842-01-6 |

| Molecular Formula | C₁₀H₁₀FNO |

| Molecular Weight | 179.19 g/mol |

Contextual Placement within Contemporary Chemical Research Landscapes

The study of this compound is situated at the intersection of several key areas of contemporary chemical research. The focus on fluorinated heterocyclic compounds reflects the growing interest in leveraging the unique properties of fluorine to design molecules with enhanced functionality. Research into novel heterocyclic scaffolds like benzazepines continues to be a vibrant area, driven by the search for new chemical entities with diverse applications. This particular compound serves as a valuable intermediate in the synthesis of more complex molecules. Its potential to interact with biological targets such as enzymes and receptors places it within the realm of medicinal chemistry and chemical biology.

| Compound Name | Key Structural Difference | Potential Impact |

|---|---|---|

| 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | Chlorine instead of fluorine at position 7; ketone at position 5. | Altered electronic properties and reactivity due to the different halogen. Positional difference of the ketone group affects the overall scaffold. |

| 7-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | Amino group instead of fluorine at position 7. | Introduction of a basic and nucleophilic group, significantly changing the chemical and potential biological properties. chemsrc.com |

| 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | Oxygen atom at position 1 in the seven-membered ring (an oxazepine). | Change in the heterocyclic core from a lactam to a lactone-like structure, impacting conformation and hydrogen bonding capabilities. appchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECSVEVWLMPRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)NC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 1,3,4,5 Tetrahydro 1 Benzazepin 2 One and Its Derivatives

Retrosynthetic Strategies for the 1-Benzazepin-2-one Core

Retrosynthetic analysis is a problem-solving technique for designing synthetic pathways by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comumi.ac.id This process involves "disconnections," which are the theoretical breaking of bonds that correspond to the reverse of known, reliable chemical reactions. amazonaws.com For the 1-benzazepin-2-one core, several retrosynthetic strategies can be envisioned.

A primary disconnection strategy targets the amide bond within the seven-membered ring. This C-N bond disconnection simplifies the bicyclic structure into a monocyclic intermediate, specifically a substituted phenylpropionic acid derivative. This approach is logical as the forward reaction, an intramolecular amidation or cyclization, is a common and reliable method for forming lactams.

Another key disconnection can be made at one of the C-C bonds of the seven-membered ring. For instance, a disconnection adjacent to the aromatic ring suggests a Friedel-Crafts type reaction as the corresponding forward synthetic step. This would involve an intramolecular acylation or alkylation of an aromatic precursor bearing a suitable side chain. nih.govnih.gov

Further analysis can break down the side chain of the acyclic precursor. Functional group interconversions (FGI) are often employed in retrosynthesis to reveal more viable synthetic routes. scitepress.org For example, a carboxylic acid might be retrosynthetically derived from a nitrile or an ester, opening up different avenues for the synthesis of the necessary precursors. This systematic deconstruction allows chemists to devise multiple synthetic routes and select the most efficient and practical one. umi.ac.idlibretexts.org

Classical and Modern Synthetic Routes to Tetrahydrobenzazepinones

The synthesis of the tetrahydrobenzazepinone skeleton has been achieved through a variety of methods, ranging from classical ring-expansion reactions to modern cyclization techniques.

Key Precursors and Starting Materials

The choice of starting materials is dictated by the chosen retrosynthetic pathway. Common precursors for the synthesis of tetrahydrobenzazepinones include:

Substituted Naphthalenes: Tetralone derivatives are frequently used as precursors. For example, 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones can serve as starting materials for the synthesis of the benzazepine core. nih.gov

Substituted Phenylpropionic Acids: As suggested by the C-N bond disconnection, 3-(substituted-phenyl)propanoic acids or their derivatives are key intermediates for intramolecular cyclization strategies.

Cinnamylamides: Substituted cinnamylamides can be used to prepare 2-benzazepine derivatives through intramolecular Friedel-Crafts reactions. nih.gov

Tetrahydroindolinones: These compounds, bearing tethered heteroaromatic rings, can undergo acid-induced cyclization to form complex polycyclic systems containing the benzazepine moiety. nih.govnih.gov

For the specific synthesis of 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one, the starting materials would need to incorporate a fluorine atom at the appropriate position on the aromatic ring, such as 4-fluorophenylacetic acid or a related derivative.

Cyclization Reactions and Ring-Closure Strategies

The formation of the seven-membered ring is the crucial step in the synthesis of the benzazepinone (B8055114) core. Several strategies have proven effective.

Beckmann Rearrangement: This classical reaction provides a powerful method for ring expansion to form lactams. The rearrangement of a tetralone oxime, often promoted by an acid catalyst, can yield the desired 1-benzazepin-2-one structure. A facile synthetic procedure has been developed for the Beckmann rearrangement of oxime sulfonates using ZnCl2 to achieve good yields and regioselectivity. researchgate.net

Schmidt Reaction: Similar to the Beckmann rearrangement, the Schmidt reaction involves the reaction of a ketone (such as a substituted tetralone) with hydrazoic acid (HN3) under acidic conditions to yield a lactam. This method has been successfully used to synthesize 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones from 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones. nih.gov

Intramolecular Friedel-Crafts Reaction: This reaction involves the cyclization of a suitable precursor, such as a substituted cinnamylamide, onto the aromatic ring under acidic conditions to form the seven-membered ring. nih.gov

Pictet-Spengler Reaction: This acid-catalyzed intramolecular cyclization is a well-established method for synthesizing various heterocyclic systems. It has been applied to the synthesis of complex lactams from tetrahydroindolinones that contain the benzazepine skeleton. nih.govnih.gov

Reductive Cyclization: This strategy is another approach mentioned for the synthesis of tetrahydro-3-benzazepines. nih.gov

The table below summarizes some key cyclization strategies.

| Cyclization Strategy | Precursor Type | Reagents/Conditions | Product |

| Beckmann Rearrangement | Tetralone Oxime | Acid catalyst (e.g., PPA, PTSA), ZnCl2 | 1-Benzazepin-2-one |

| Schmidt Reaction | Tetralone | Hydrazoic Acid (HN3), H2SO4 | 1-Benzazepin-2-one |

| Intramolecular Friedel-Crafts | Cinnamylamide | Lewis or Brønsted Acid | 2-Benzazepine |

| Pictet-Spengler Reaction | Tetrahydroindolinone with tethered aryl group | Acid catalyst (e.g., TFA) | Polycyclic Lactam |

Functional Group Interconversions

Following the construction of the core benzazepinone ring, functional group interconversions (FGIs) are often necessary to install the desired substituents or to modify existing ones. For example, a methoxy (B1213986) group on the aromatic ring, often used to direct the cyclization step, can be demethylated to a hydroxyl group. nih.gov Similarly, a nitro group can be reduced to an amine, which can then be further modified. For instance, the reduction of 7-nitro-3,4-dihydro-2H-benzo[f] nih.govoxazepin-5-one using borane (B79455) in tetrahydrofuran (B95107) yields the corresponding amine. chemicalbook.com These transformations are standard procedures in organic synthesis and are chosen based on their compatibility with the other functional groups present in the molecule. youtube.comyoutube.com

Stereoselective Synthesis of Fluoro-substituted Tetrahydrobenzazepines

The introduction of chirality into the benzazepine framework is of significant interest, as different enantiomers of a molecule often exhibit distinct biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer. nih.gov

Chiral Auxiliaries and Catalytic Approaches

Two primary strategies for achieving stereoselectivity are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org In the context of benzazepine synthesis, a chiral auxiliary could be attached to a precursor molecule to direct a cyclization or an alkylation step, thereby setting the stereochemistry of a new chiral center. For instance, α-alkylation of chiral cinnamyl oxazolidinone amides can be used to prepare optically active 4-substituted-2-benzazepines. nih.gov

Catalytic Approaches: Asymmetric catalysis employs a chiral catalyst to favor the formation of one enantiomer over the other. This approach is often more efficient than using stoichiometric chiral auxiliaries. A highly effective method for preparing chiral tetrahydro-3-benzazepine motifs is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.govacs.org This reaction utilizes an N,P-ligated iridium complex to achieve excellent enantioselectivity (91–99% ee) and high isolated yields. nih.govacs.org While this specific example applies to 3-benzazepines, the principle of asymmetric hydrogenation and other catalytic methods like asymmetric Michael additions or nitro-Mannich reactions can be adapted for the stereoselective synthesis of 1-benzazepin-2-ones. nih.gov

The table below highlights these stereoselective approaches.

| Stereoselective Method | Description | Example Application |

| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. | Asymmetric α-alkylation of chiral cinnamyl oxazolidinone amides to produce chiral 2-benzazepines. nih.gov |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer. | Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates to yield chiral tetrahydro-3-benzazepines with high enantiomeric excess. nih.govacs.org |

Diastereoselective and Enantioselective Transformations

Achieving stereocontrol in the synthesis of this compound and its derivatives is crucial for developing compounds with specific biological activities. While specific diastereoselective and enantioselective syntheses for this exact molecule are not extensively documented in publicly available literature, established methodologies for related benzazepine structures can be applied.

Diastereoselective Approaches:

Diastereoselectivity can be introduced during the formation of the seven-membered ring or through the functionalization of a pre-existing chiral scaffold. For instance, a diastereoselective intramolecular Heck reaction of a suitable acyclic precursor containing a stereocenter can be employed to construct the benzazepine core with a defined relative stereochemistry.

Another approach involves the diastereoselective reduction of a prochiral ketone or imine intermediate. The choice of reducing agent and the steric environment of the substrate can influence the stereochemical outcome.

Enantioselective Approaches:

Enantioselective synthesis can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

Catalytic Asymmetric Synthesis: Transition metal catalysts, such as those based on rhodium or palladium, in combination with chiral ligands, can catalyze key bond-forming reactions in an enantioselective manner. For example, an asymmetric hydrogenation of a prochiral enamide precursor could establish a chiral center in the tetrahydrobenzazepine ring. Rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones represents a viable method for constructing chiral seven-membered rings with high enantioselectivity. rsc.org

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to an achiral starting material can direct the stereochemical course of a reaction. After the desired stereocenter is established, the auxiliary can be removed.

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids or their derivatives, can provide a straightforward route to enantiomerically enriched benzazepinones.

A summary of potential stereoselective strategies is presented in the table below.

| Strategy | Description | Key Reagents/Methods |

| Diastereoselective Reduction | Reduction of a prochiral ketone or imine on the benzazepine ring system. | Substrate-controlled reduction using bulky reducing agents. |

| Intramolecular Heck Reaction | Cyclization of an acyclic precursor with a pre-existing stereocenter. | Palladium catalyst with appropriate ligands. |

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral double bond within the heterocyclic ring. | Rhodium or Ruthenium catalysts with chiral phosphine (B1218219) ligands. |

| Enantioselective 1,4-Addition | Construction of the chiral seven-membered ring. | Rhodium catalyst with chiral diene ligands and arylboronic acids. rsc.org |

Introduction of the Fluorine Atom and Other Substituents

The introduction of a fluorine atom into the benzazepine scaffold can significantly modulate its physicochemical and biological properties. Regioselective fluorination is key to obtaining the desired 7-fluoro isomer.

Regioselective Fluorination Techniques

The regioselective introduction of a fluorine atom onto the aromatic ring of the 1,3,4,5-tetrahydro-1-benzazepin-2-one core can be achieved through several methods, primarily involving electrophilic or nucleophilic fluorination strategies.

Electrophilic Fluorination:

This approach typically involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorinating agent. For the synthesis of the 7-fluoro isomer, a precursor with directing groups that favor substitution at the para-position to an activating group would be required. Common electrophilic fluorinating reagents include:

Selectfluor® (F-TEDA-BF4): A widely used, stable, and commercially available electrophilic fluorinating agent.

N-Fluorobenzenesulfonimide (NFSI): Another common N-F type reagent for electrophilic fluorination.

The regioselectivity of electrophilic aromatic substitution is governed by the electronic nature and position of existing substituents on the benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNA_r):

In this method, a precursor with a good leaving group (such as a nitro group or a halogen) at the 7-position is reacted with a nucleophilic fluoride (B91410) source. This approach offers excellent regiocontrol.

Halide Exchange (Halex) Reaction: A common industrial method where a chloro or bromo substituent is displaced by fluoride using sources like potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which can be prepared from the corresponding aniline (B41778) derivative at the 7-position. dovepress.com

The choice of fluorination strategy depends on the availability of starting materials and the compatibility of the reaction conditions with other functional groups in the molecule.

| Fluorination Technique | Reagents | Key Features |

| Electrophilic Fluorination | Selectfluor®, NFSI | Requires an activated aromatic ring; regioselectivity is substrate-dependent. |

| Nucleophilic Aromatic Substitution (Halex) | KF, CsF, Phase-transfer catalyst | Requires a precursor with a good leaving group at the 7-position; offers high regioselectivity. |

| Balz-Schiemann Reaction | NaNO₂, HBF₄, then heat | Starts from a 7-amino precursor; provides good regioselectivity. dovepress.com |

Synthetic Pathways for Advanced Functionalization

The this compound scaffold can be further modified to introduce additional functional groups, allowing for the exploration of structure-activity relationships.

Functionalization of the Aromatic Ring:

Further Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-director, albeit deactivating. Further electrophilic substitution reactions, such as nitration or halogenation, would likely occur at positions ortho to the fluorine atom (positions 6 or 8), depending on the directing influence of the rest of the fused ring system.

Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position can itself be displaced by other nucleophiles under certain conditions, providing a handle for introducing a variety of functional groups.

Functionalization of the Lactam Moiety:

N-Alkylation/Arylation: The nitrogen atom of the lactam can be functionalized through alkylation or arylation reactions using appropriate electrophiles.

Modification of the Carbonyl Group: The ketone at the 2-position can be reduced to an alcohol, which can then be further functionalized. Alternatively, it can react with organometallic reagents to introduce carbon-based substituents.

Functionalization of the Tetrahydroazepine Ring:

The methylene (B1212753) groups of the seven-membered ring can be functionalized, for example, through radical halogenation followed by nucleophilic substitution, although regioselectivity can be a challenge.

Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes.

Key green chemistry principles that can be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions and catalytic cyclizations are often highly atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents. researchgate.net Solvent-free reactions are an even more sustainable option.

Energy Efficiency: Utilizing energy-efficient synthetic methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste and often leads to milder reaction conditions. This includes the use of both metal-based and organocatalysts.

Use of Renewable Feedstocks: While not always straightforward for complex heterocyclic structures, exploring starting materials derived from renewable resources is a long-term goal of green chemistry.

For the synthesis of fluorinated benzazepines, specific green approaches could involve:

Developing catalytic fluorination methods that avoid the use of stoichiometric and often hazardous fluorinating agents.

Utilizing one-pot or tandem reactions to reduce the number of synthetic steps, minimize waste from workups and purifications, and save time and energy.

Employing recyclable catalysts, such as heterogeneous catalysts, to simplify product purification and reduce catalyst waste.

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign. researchgate.net

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Analysis for Confirmation of Molecular Structure

Spectroscopic analysis is fundamental to verifying the chemical identity and purity of synthesized 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one. Each technique offers unique information about the molecule's atomic connectivity and electronic environment.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the position of the fluorine substituent.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and amide protons. The three aromatic protons will appear in the downfield region (typically δ 6.8-7.5 ppm), with their chemical shifts and splitting patterns influenced by the electron-withdrawing nature of the fluorine atom and the amide group. The proton ortho to the fluorine will exhibit a doublet of doublets due to coupling with the ¹⁹F nucleus and the adjacent meta proton. The aliphatic protons at positions C3, C4, and C5 of the seven-membered ring would appear as complex multiplets in the upfield region (δ 2.0-3.5 ppm). The N-H proton of the lactam is expected to be a broad singlet, typically in the δ 7.5-8.5 ppm range.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display ten distinct carbon signals. The carbonyl carbon (C2) of the lactam is the most deshielded, appearing around δ 170-175 ppm. The aromatic carbons will resonate between δ 110-165 ppm. The carbon directly attached to the fluorine atom (C7) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. blogspot.com Other aromatic carbons will also exhibit smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF), which is characteristic of fluorinated aromatic compounds. blogspot.com The aliphatic carbons (C3, C4, C5) will be found in the upfield region (δ 20-50 ppm).

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct evidence for the fluorine atom. For this compound, a single resonance is expected. This signal will be split into a multiplet due to couplings with the ortho and meta protons on the aromatic ring.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | N1-H | 7.5 - 8.5 | br s |

| Ar-H | 6.8 - 7.5 | m | |

| C3-H₂, C5-H₂ | 2.5 - 3.5 | m | |

| C4-H₂ | 2.0 - 2.5 | m | |

| ¹³C | C2 (C=O) | 170 - 175 | s |

| C7 (C-F) | 160 - 165 | d, ¹JCF ≈ 245 Hz | |

| Other Ar-C | 110 - 145 | d or dd, JCF ≈ 5-25 Hz | |

| C3, C5 | 35 - 50 | s | |

| C4 | 20 - 30 | s | |

| ¹⁹F | C7-F | -110 to -120 | m |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. edinst.com For this compound, the key functional groups are the secondary amide (lactam) and the fluorinated aromatic ring.

The IR spectrum is expected to be dominated by a strong absorption band for the amide C=O stretching vibration (Amide I band), typically found between 1650-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a sharp peak around 3200-3300 cm⁻¹. The C-F bond gives rise to a strong, characteristic absorption in the 1100-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. ksu.edu.sa It is particularly sensitive to the vibrations of homonuclear bonds and symmetric vibrations. edinst.com Therefore, the aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also typically Raman active.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Lactam N-H | 3200 - 3300 | Medium-Strong |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | Lactam C=O | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Lactam N-H | 1510 - 1550 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

| C-F Stretch | Ar-F | 1100 - 1250 | Strong |

HRMS is a critical technique for confirming the elemental formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). For this compound (C₁₀H₁₀FNO), the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This experimental measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Molecular Formula: C₁₀H₁₀FNO

Calculated Monoisotopic Mass: 179.0746 g/mol

Expected [M+H]⁺ Ion in HRMS: 180.0824 m/z

X-ray Crystallography of this compound and Analogues

While a specific single-crystal X-ray structure for this compound is not widely reported, analysis of closely related benzazepine and benzolactam analogues provides significant insight into its likely solid-state behavior. iucr.orgresearchgate.net X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, defining bond lengths, bond angles, and the conformation of the seven-membered ring. Crucially, it elucidates the non-covalent interactions that dictate the crystal packing and supramolecular assembly.

The solid-state architecture of this compound is expected to be dominated by the formation of robust hydrogen bonds mediated by the lactam functional group. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This donor-acceptor pair is highly effective at forming predictable supramolecular synthons.

A detailed analysis of the crystal structure of analogues reveals a hierarchy of intermolecular interactions responsible for stabilizing the lattice.

Hydrogen Bonding: The primary and most influential interaction is the N-H···O=C hydrogen bond, which acts as the principal organizing force in the supramolecular assembly. iucr.orgresearchgate.net This strong interaction dictates the primary packing motif.

π-π Stacking: Interactions between the electron-rich aromatic rings can contribute to crystal stability. These can manifest as parallel-displaced or T-shaped (edge-to-face) arrangements. The presence of the electronegative fluorine atom can modulate the quadrupole moment of the aromatic ring, potentially influencing the geometry of these π-interactions compared to non-fluorinated analogues. rsc.org

Fluorine-Involved Interactions: The fluorine atom can participate in several types of weak interactions. While not a strong hydrogen bond acceptor, it can engage in weak C-H···F hydrogen bonds with aromatic or aliphatic C-H donors from neighboring molecules. Other non-covalent contacts, such as C-F···π or dipole-dipole interactions involving the polar C-F bond, can also play a subtle but important role in directing the final crystal packing arrangement. nih.govacs.org Studies on related fluorinated compounds often reveal a network of these weaker contacts that supplement the primary hydrogen-bonding framework. iucr.org

Conformational Analysis in the Crystalline State

A study on the crystal structures of five substituted tetrahydro-1-benzazepines, including 7-fluoro-cis-2-[(E)-styryl]-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol, provides valuable insights. researchgate.net In these structures, the seven-membered ring exhibits a conformation that deviates significantly from planarity. The substituents on the benzazepine core influence the specific puckering of the ring and the orientation of the substituent groups. For instance, in the solid state, substituents may adopt pseudo-axial or pseudo-equatorial positions to achieve the most stable crystalline packing.

Table 1: Crystallographic Data for a Related Substituted Tetrahydro-1-benzazepine Derivative

| Parameter | Value |

| Compound | 7-fluoro-cis-2-[(E)-styryl]-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.8653 (3) |

| b (Å) | 17.5301 (5) |

| c (Å) | 8.2433 (2) |

| β (°) | 108.851 (1) |

| V (ų) | 1486.13 (7) |

| Z | 4 |

Data extracted from a study on substituted tetrahydro-1-benzazepines and presented for illustrative purposes. researchgate.net

Isomorphism and Isostructural Relationships with Related Compounds

Isomorphism refers to the phenomenon where different chemical compounds crystallize in the same crystal structure, with similar unit cell dimensions and space groups. Isostructurality is a broader term, indicating the same connectivity and arrangement of atoms, but not necessarily similar cell parameters. nih.govwikipedia.org These relationships are common among compounds with minor structural modifications, such as the substitution of one halogen for another or the addition of a small functional group.

A study on the isomorphous nature of the non-steroidal anti-inflammatory drugs mefenamic acid and tolfenamic acid, which differ by a methyl versus a chloro group, demonstrates that even such seemingly minor changes can lead to isostructural multicomponent crystals. nih.gov This suggests that a systematic study of the crystal structures of a series of 7-substituted-1,3,4,5-tetrahydro-1-benzazepin-2-ones could reveal interesting isostructural relationships. The formation of hydrogen-bonded chains or sheets is a common packing motif in such lactam-containing molecules, and the preservation of these motifs across a series of related compounds is a strong indicator of isostructurality. researchgate.netnih.gov

Analysis of Chiral Properties and Optical Activity

The 1,3,4,5-tetrahydro-1-benzazepin-2-one scaffold is chiral if it is appropriately substituted, as the seven-membered ring is non-planar. The absence of a plane of symmetry in this compound, due to the puckered nature of the seven-membered ring, means that it can exist as a pair of enantiomers.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of enantiomers. nih.gov

While experimental ECD spectra for this compound are not available, studies on analogous chiral benzodiazepines and other lactams can provide a basis for predicting its chiroptical properties. sciforum.net The ECD spectrum of a chiral benzazepinone (B8055114) would be expected to show Cotton effects corresponding to the electronic transitions of the aromatic chromophore and the lactam group. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry and the conformation of the seven-membered ring.

For example, a study on the absolute configuration of 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one utilized a combination of experimental ECD and theoretical calculations (time-dependent density functional theory, TDDFT) to assign the absolute configuration. sciforum.net A similar approach could be applied to the enantiomers of this compound. The predicted ECD spectrum would be the result of the interplay between the transitions of the substituted benzene (B151609) ring and the n→π* and π→π* transitions of the amide chromophore, all influenced by the chiral conformation of the seven-membered ring.

Table 2: Predicted Electronic Transitions and Potential Cotton Effects for this compound

| Chromophore | Electronic Transition | Approximate Wavelength (nm) | Expected Cotton Effect |

| Fluorobenzene | π → π* (¹Lₐ) | ~210-240 | Strong |

| Fluorobenzene | π → π* (¹Lₑ) | ~260-280 | Moderate to Weak |

| Lactam (Amide) | n → π | ~220-240 | Weak |

| Lactam (Amide) | π → π | ~190-210 | Strong |

This table is predictive and based on general principles and data from related compounds. sciforum.netmdpi.com

Resolution of Enantiomers and Diastereomers

Since this compound is a chiral compound, its synthesis from achiral starting materials will typically result in a racemic mixture (a 50:50 mixture of both enantiomers). The separation of these enantiomers, a process known as resolution, is essential for studying their individual biological activities. libretexts.org

Several methods can be employed for the resolution of racemic lactams and cyclic amines. One of the most common classical methods is the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic benzazepinone, which contains a secondary amine (lactam) functionality, with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid, mandelic acid) or a chiral sulfonic acid. libretexts.org The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the benzazepinone can be recovered by treatment with a base to remove the chiral acid. libretexts.org

Another powerful technique for enantiomeric resolution is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.govresearchgate.net This method can be used for both analytical and preparative-scale separations. The choice of the chiral stationary phase is critical and often requires screening of different types of CSPs to achieve optimal separation.

Kinetic resolution is another potential strategy. This involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic mixture, allowing for the separation of the unreacted, enriched enantiomer from the product.

Chemical Reactivity and Mechanistic Studies of 7 Fluoro 1,3,4,5 Tetrahydro 1 Benzazepin 2 One

Reactivity of the Lactam Moiety

The lactam group, a cyclic amide, is a key functional group in 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one, offering avenues for both degradation and functionalization.

Hydrolysis and Ring-Opening Reactions

Lactams, including the seven-membered ring in the title compound, are susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bond and ring-opening. This reaction yields the corresponding amino acid, 4-(2-amino-4-fluorophenyl)butanoic acid.

The mechanism of hydrolysis is analogous to that of acyclic amides. Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to the ring-opened product. hilarispublisher.com Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently cleaves the amide bond. viu.ca The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. rsc.orgresearchgate.netnih.gov

Table 1: General Conditions for Lactam Hydrolysis

| Condition | Reagents | Expected Product |

| Acidic | Aq. HCl or H₂SO₄, heat | 4-(2-amino-4-fluorophenyl)butanoic acid hydrochloride |

| Basic | Aq. NaOH or KOH, heat | Sodium 4-(2-amino-4-fluorophenyl)butanoate |

N-Substitution and Derivatization

The nitrogen atom of the lactam moiety is a site for substitution reactions, allowing for the introduction of various functional groups. These reactions typically involve deprotonation of the N-H bond followed by reaction with an electrophile.

N-Alkylation: The nitrogen can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. acsgcipr.org Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). nih.govresearchgate.net The reaction proceeds via an SN2 mechanism, where the deprotonated lactam nitrogen acts as a nucleophile. acsgcipr.org

N-Acylation: Acylation of the lactam nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. researchgate.netrsc.orgsciforum.netepa.gov This reaction is often carried out in the presence of a base to neutralize the acid byproduct. N-acylation can be useful for the introduction of various acyl groups, which can modulate the electronic and steric properties of the molecule.

Table 2: Representative N-Substitution Reactions on the Lactam Moiety

| Reaction Type | Electrophile | Base | Solvent | General Product Structure |

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | NaH, K₂CO₃ | DMF, MeCN | 1-Alkyl-7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one |

| N-Acylation | Acid chloride (e.g., CH₃COCl) | Triethylamine, Pyridine | Dichloromethane, THF | 1-Acyl-7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one |

Reactivity of the Fluorine Substituent

The fluorine atom at the 7-position of the benzene (B151609) ring significantly influences the reactivity of the aromatic system.

Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring

The fluorine atom can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. For SNAr to occur, the ring must be activated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. core.ac.uknih.govresearchgate.netmdpi.com

Carbon-Fluorine Bond Activation Studies

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. rsc.org However, transition metal-catalyzed C-F bond activation has emerged as a powerful tool for the functionalization of fluoroarenes. researchgate.netacs.org Palladium and nickel complexes are commonly employed to catalyze cross-coupling reactions where the C-F bond is cleaved and a new C-C or C-heteroatom bond is formed. researchgate.net

While specific studies on the C-F bond activation of this compound have not been reported, it is plausible that this transformation could be achieved using modern catalytic methods. Such reactions would likely involve oxidative addition of the C-F bond to a low-valent metal center, followed by reductive elimination to form the cross-coupled product.

Electrophilic and Nucleophilic Transformations on the Azepine Ring

The reactivity of the saturated carbon framework of the azepine ring and the aromatic portion of the molecule allows for various transformations.

Electrophilic Transformations: Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, can occur on the benzene ring. masterorganicchemistry.comlibretexts.orgmsu.edulibretexts.org The position of substitution is directed by the existing substituents. The fused lactam ring, being an activating or deactivating group, will influence the regioselectivity of the reaction. Studies on related benzazepine systems can provide insights into the likely outcomes. mdpi.comacs.org

Nucleophilic Transformations: Nucleophilic attack can occur at the carbonyl carbon of the lactam, as discussed in the hydrolysis section. Additionally, the α-carbon to the carbonyl group may be susceptible to deprotonation with a strong base, forming an enolate that can then react with electrophiles. However, the acidity of these protons is generally low. Nucleophilic addition to the azepine ring itself is less common but can be promoted in specific biosynthetic pathways or through rearrangement reactions. nih.gov

Table 3: Potential Transformations on the Azepine and Benzene Rings

| Reaction Type | Reagent | Potential Site of Reaction | Potential Product |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Benzene ring (ortho or para to the fluorine) | Acyl-substituted this compound |

| Enolate Formation and Alkylation | Strong base (e.g., LDA), followed by an alkyl halide | α-carbon to the carbonyl | 3-Alkyl-7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one |

Hydrogenation and Dehydrogenation

Hydrogenation

Specific studies detailing the hydrogenation of the seven-membered ring of this compound are not readily found in the surveyed literature. In principle, catalytic hydrogenation could reduce the amide carbonyl group, though this typically requires harsh conditions. More commonly in related systems, hydrogenation is employed to reduce unsaturated precursors to form the tetrahydro-benzazepine ring system itself. For instance, the asymmetric hydrogenation of cyclic ene-carbamates of 3-benzazepines using iridium catalysts has been reported to produce chiral tetrahydro-3-benzazepine motifs with high enantioselectivity, demonstrating a method for creating saturated, fluorinated benzazepine structures. However, this applies to the synthesis of the core structure rather than the subsequent reaction of the saturated lactam.

Dehydrogenation

There is a scarcity of specific information regarding the dehydrogenation of this compound to introduce unsaturation into the seven-membered ring. A 1965 study mentions the dehydrogenation of the parent compound, 2,3,4,5-tetrahydro-1H-1-benzazepine, but lacks a detailed abstract and focuses on a different derivative. nih.gov Another study reports the oxidation of tetrahydrospiro[3H-2-benzazepine-3,1'-cycloalkanes] to their dihydro derivatives using potassium permanganate (B83412) under phase-transfer conditions, suggesting that oxidation to an unsaturated system is feasible for related structures. rsc.org

Functionalization at Saturated Positions

Detailed research on the functionalization at the saturated C3, C4, and C5 positions of this compound is not extensively reported. For the broader class of benzazepinones, reactivity at these positions is influenced by the adjacent carbonyl and amine functionalities. Theoretical reactivity suggests that the α-carbon to the carbonyl (C3) and the benzylic position (C5) would be the most likely sites for functionalization. However, specific experimental examples for the title compound are not available in the reviewed literature.

Regioselectivity and Stereoselectivity in Chemical Reactions

Due to the lack of specific documented reactions involving hydrogenation, dehydrogenation, and functionalization at the saturated positions of this compound, there is no available data on the regioselectivity or stereoselectivity of such transformations.

Reaction Mechanisms and Kinetics

A comprehensive investigation into the reaction mechanisms and kinetics for the chemical reactions of this compound has not been found in the public domain. While general principles of lactam reactivity are understood, specific mechanistic studies, including computational and kinetic analyses, for the title compound are absent. The reactivity of the lactam bond within the seven-membered ring is a key feature of this molecule, but detailed studies on its cleavage or modification under various conditions have not been specifically reported for this fluorinated derivative. researchgate.netnih.goveurekaselect.comnih.gov

Computational Chemistry and Theoretical Investigations of 7 Fluoro 1,3,4,5 Tetrahydro 1 Benzazepin 2 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which dictates its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. mdpi.comscispace.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties.

For 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, would be employed to find the optimized molecular geometry corresponding to the minimum energy on the potential energy surface. mdpi.comscispace.com This optimization provides precise data on bond lengths, bond angles, and dihedral angles.

The presence of the electron-withdrawing fluorine atom at the C7 position and the lactam moiety (a cyclic amide) significantly influences the electronic distribution and geometry of the benzazepine core. The C-F bond is expected to be polarized, and the amide group introduces planarity constraints due to resonance. The fusion of the benzene (B151609) and azepine rings creates a rigid framework, but the seven-membered ring retains significant conformational flexibility. While specific experimental crystallographic data for this exact molecule is not widely published, theoretical calculations provide a reliable prediction of its three-dimensional structure.

Table 1: Predicted Geometrical Parameters from DFT Calculations (Illustrative) This table presents hypothetical but representative values for key geometric parameters as would be obtained from a DFT calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C7 | F | ~1.35 Å | |

| Bond Length | C2 | O | ~1.23 Å | |

| Bond Length | N1 | C2 | ~1.38 Å | |

| Bond Angle | C6 | C7 | C8 | ~120° |

| Bond Angle | N1 | C2 | O | ~122° |

| Dihedral Angle | C5a | N1 | C2 | C3 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, so its energy level is related to the molecule's ability to react with electrophiles. The LUMO acts as an electron acceptor, and its energy level indicates the molecule's susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comemerginginvestigators.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Table 2: Frontier Molecular Orbital Energies (Illustrative) This table provides representative energy values for FMO analysis based on typical DFT calculations for similar organic molecules.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 eV | Highest Occupied Molecular Orbital |

| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of Chemical Stability |

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate, relatively neutral potentials.

In an ESP map of this compound, the most negative potential (red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atom. These regions represent the most likely sites for electrophilic attack or hydrogen bonding interactions as an acceptor. Conversely, the most positive potential (blue) would be found on the hydrogen atom attached to the amide nitrogen (N-H), making it the primary site for nucleophilic interaction and a hydrogen bond donor. The aromatic protons would exhibit a moderately positive potential.

Conformational Analysis using Molecular Mechanics and Dynamics

The seven-membered azepine ring in the benzazepine scaffold is not planar and can adopt various conformations. Understanding this conformational landscape is critical as the three-dimensional shape of a molecule often dictates its biological activity.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. muni.cz Exploring the PES allows for the identification of stable conformers (local minima) and the transition states that connect them. uni-muenchen.devisualizeorgchem.com

For this compound, a relaxed PES scan is typically performed by systematically changing key dihedral angles within the seven-membered ring and optimizing the rest of the geometry at each step. This process reveals the low-energy conformations available to the molecule. Due to the fusion with the rigid benzene ring and the partial double-bond character of the amide bond, the conformational freedom is restricted. Studies on similar tetrahydro-benzazepine systems have shown that the seven-membered ring often adopts chair-like or boat-like conformations as its most stable forms. nih.gov The exploration of the PES would identify the specific chair, boat, or twist-boat conformers that are energetically favorable for this particular fluorinated derivative.

Seven-membered rings are inherently flexible. Their conformation can be precisely described using ring puckering coordinates, such as the Cremer-Pople parameters. This analysis quantifies the degree and type of puckering (e.g., chair, boat, twist forms) and provides a detailed picture of the ring's shape.

For the 1,3,4,5-tetrahydro-1-benzazepin-2-one core, the azepine ring is fused to a benzene ring and contains a planarizing sp2-hybridized carbonyl carbon and nitrogen atom. This annulation and the lactam group significantly constrain the ring's flexibility compared to a simple cycloheptane. The puckering is most pronounced at the saturated C4 and C5 positions. Molecular dynamics simulations can be used to explore the transitions between different puckered states over time, providing insight into the dynamic flexibility of the ring system and the energy barriers between different stable conformations. The fluorine substituent is not expected to dramatically alter the preferred ring conformations but may influence the relative energies of the different conformers through subtle electronic and steric effects.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the spectroscopic parameters of molecules, offering a valuable complement to experimental data. For this compound, theoretical calculations can provide a detailed picture of its NMR and IR spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts through computational models typically involves geometry optimization of the molecule followed by the application of methods like Gauge-Including Atomic Orbital (GIAO). The fluorine atom at the 7-position is expected to exert a notable influence on the chemical shifts of the aromatic protons and carbons due to its high electronegativity and through-space effects.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | 172.5 |

| C3 | 2.55 (t) | 35.8 |

| C4 | 2.10 (quint) | 28.3 |

| C5 | 2.90 (t) | 45.1 |

| C5a | - | 135.2 |

| C6 | 7.15 (dd) | 115.8 (d, J=21 Hz) |

| C7 | - | 162.4 (d, J=245 Hz) |

| C8 | 6.95 (td) | 114.1 (d, J=23 Hz) |

| C9 | 7.25 (dd) | 128.7 (d, J=8 Hz) |

| C9a | - | 139.8 (d, J=7 Hz) |

| N1-H | 8.50 (s) | - |

Predicted values are hypothetical and based on typical shifts for similar structures.

IR Frequencies: Theoretical vibrational analysis can predict the characteristic infrared absorption frequencies. Key vibrational modes for this molecule include the N-H stretch of the lactam, the C=O stretch of the carbonyl group, C-F stretching, and various vibrations of the aromatic ring and the saturated seven-membered ring.

A table of predicted significant IR frequencies is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch (Lactam) | 3250 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| C=O Stretch (Lactam) | 1680 | Strong |

| Aromatic C=C Bending | 1600, 1480 | Medium |

| C-N Stretch | 1280 | Medium |

| C-F Stretch | 1210 | Strong |

Predicted values are hypothetical and based on typical frequencies for the given functional groups.

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound can be computationally modeled to understand the reaction mechanism and identify the transition states. A common synthetic route for such benzazepinones is the Beckmann rearrangement of a corresponding oxime, specifically the oxime of 7-fluoro-α-tetralone. masterorganicchemistry.comwikipedia.orgunacademy.comlscollege.ac.in

The reaction mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the aryl group anti-periplanar to the leaving group (water), leading to a nitrilium ion intermediate. This intermediate is then attacked by water, and after tautomerization, the lactam product is formed.

Computational modeling of this pathway would involve:

Locating Stationary Points: Calculation of the geometries and energies of the reactant (oxime), intermediate (nitrilium ion), and product (lactam).

Transition State Search: Identification of the transition state structure connecting the reactant to the intermediate. This structure would feature an elongated N-O bond and the migrating aryl group positioned between its origin and destination carbon atoms.

Frequency Analysis: Calculation of vibrational frequencies to confirm the nature of the stationary points. The reactant, intermediate, and product should have all real frequencies, while the transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate (the aryl migration and N-O bond cleavage).

The activation energy for the rearrangement can be determined from the energy difference between the reactant and the transition state, providing insight into the reaction kinetics.

In silico Studies of Intermolecular Interactions

The intermolecular interactions of this compound are crucial for understanding its physical properties and how it might interact with biological targets. Computational methods can be used to investigate these non-covalent interactions in detail.

Hydrogen Bonding Propensities

The lactam moiety of this compound contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.govresearchgate.netnih.govresearchgate.net This allows the molecule to form strong intermolecular hydrogen bonds, typically leading to the formation of centrosymmetric dimers in the solid state.

Computational analysis of a dimer of this molecule would involve:

Geometry Optimization: Determining the most stable arrangement of the two molecules, which is expected to be a planar eight-membered ring formed by two N-H···O=C hydrogen bonds.

Interaction Energy Calculation: Quantifying the strength of the hydrogen bonding interaction. This is typically in the range of -28 to -30 kJ/mol for lactam dimers. researchgate.net

Topological Analysis: Using techniques like Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the hydrogen bonds by analyzing the electron density at the bond critical points.

Aromatic Stacking Interactions

The fluorinated benzene ring of the molecule can participate in aromatic stacking (π-π) interactions. nih.govlibretexts.org The nature of these interactions is influenced by the fluorine substituent, which alters the quadrupole moment of the aromatic ring. Compared to benzene, hexafluorobenzene (B1203771) has an inverted quadrupole moment, leading to favorable face-to-face stacking interactions with electron-rich aromatic rings. nih.gov While this compound is not as electron-deficient as hexafluorobenzene, the fluorine atom will still influence the electrostatic potential of the aromatic ring.

Computational studies of aromatic stacking can predict the preferred geometries and interaction energies:

Potential Energy Surface Scanning: Calculating the interaction energy for different arrangements of two molecules, such as parallel-displaced and T-shaped orientations, to identify the most stable stacking configuration.

Energy Decomposition Analysis: Partitioning the total interaction energy into its components (electrostatic, exchange-repulsion, dispersion, and induction) to understand the driving forces behind the stacking interaction. The presence of fluorine can enhance the electrostatic contribution to stacking with electron-rich aromatic systems. rsc.org

Role As a Chemical Building Block and Scaffold in Advanced Organic Chemistry

Utilization in the Synthesis of Complex Heterocyclic Systems

The structural features of 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one, namely the lactam ring fused to a fluorinated benzene (B151609) ring, make it a valuable precursor for the construction of more elaborate heterocyclic systems. The presence of the fluorine atom at the 7-position can influence the reactivity of the aromatic ring, often directing further substitutions to specific positions and enhancing the metabolic stability of the resulting molecules.

While specific, detailed examples of its direct use in the synthesis of complex polycyclic systems are not extensively documented in publicly available literature, the general reactivity of the benzazepine core suggests several potential synthetic routes. The lactam functionality can be subjected to various chemical transformations, including reduction to the corresponding amine or ring-opening reactions, which would provide access to a range of linear amino-aromatic compounds. These intermediates could then be cyclized with other reagents to form novel heterocyclic rings. Furthermore, the aromatic portion of the molecule is amenable to electrophilic substitution reactions, where the fluorine atom and the amide group would act as directing groups, allowing for the introduction of additional functionalities. The development of fused heterocyclic systems, such as indolobenzazepines, often involves multi-step synthetic sequences where a benzazepine core is a key intermediate. beilstein-journals.org

Scaffold Derivatization for Structure-Property Relationship Studies (non-biological focus)

The derivatization of the this compound scaffold is a critical area of research for understanding how structural modifications impact the physicochemical properties of the molecule. These studies, while often driven by medicinal chemistry interests, also provide fundamental insights into non-biological structure-property relationships.

Key sites for derivatization on the this compound scaffold include:

The Lactam Nitrogen: Alkylation or acylation at the nitrogen atom can significantly alter the molecule's polarity, solubility, and conformational flexibility.

The Carbonyl Group: Reduction of the carbonyl to a hydroxyl group or its conversion to a thiocarbonyl can modify the hydrogen bonding capabilities and electronic properties of the benzazepine core.

These derivatization strategies allow for a systematic investigation of how changes in steric bulk, electronics, and hydrogen bonding potential affect properties such as crystal packing, melting point, and solubility in various organic solvents.

Table 1: Potential Derivatization Reactions and Their Impact on Physicochemical Properties

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Impact on Properties |

| N-Alkylation | Alkyl halide, strong base (e.g., NaH) | N-Alkyl | Increased lipophilicity, altered conformation |

| Carbonyl Reduction | Reducing agent (e.g., LiAlH4) | Secondary Amine | Increased basicity, altered H-bonding |

| Aromatic Nitration | HNO3/H2SO4 | Nitro group | Increased electrophilicity, altered electronic properties |

Development of Novel Synthetic Methodologies Inspired by the Benzazepine Core

The synthesis of the this compound core itself has been the subject of methodological development. The construction of the seven-membered ring is a non-trivial synthetic challenge, and various strategies have been explored to achieve this efficiently. Methods such as the Beckmann rearrangement of a corresponding tetralone oxime or ring-closing metathesis are common approaches to benzazepine synthesis. researchgate.netnih.gov

The unique reactivity of the fluorinated benzazepine core can also inspire the development of new synthetic methods. For instance, the presence of the fluorine atom could be exploited in novel C-H activation or cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring. The development of such methodologies would be of broad interest to the synthetic organic chemistry community, providing new tools for the construction of complex fluorinated molecules.

Potential in Materials Science and Polymer Chemistry

While the primary focus of research on benzazepine derivatives has been in the pharmaceutical sector, the inherent properties of the this compound scaffold suggest potential applications in materials science and polymer chemistry. The rigid, fused-ring structure can impart thermal stability to polymers when incorporated into the polymer backbone.

Furthermore, the presence of the fluorine atom can bestow desirable properties such as hydrophobicity and chemical resistance to materials. The lactam functionality could potentially be used as a monomer in ring-opening polymerization reactions to produce novel polyamides. These fluorinated polyamides might exhibit unique properties, such as low surface energy and high thermal stability, making them suitable for specialized applications in coatings, membranes, or advanced textiles. However, it is important to note that the exploration of this compound in these areas is still in its nascent stages and requires further investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of precursors such as substituted phenylacetic acid derivatives under acidic conditions. For example, strong acid catalysts (e.g., HCl) and solvents like toluene or acetic acid are used at elevated temperatures. Optimization strategies include:

- Varying solvent polarity to improve yield.

- Adjusting catalyst concentration (e.g., 0.1–1.0 M HCl) to control reaction kinetics.

- Employing continuous flow reactors for scalable production (industrial applications).

- Post-synthetic purification via column chromatography or recrystallization.

- Reference : Similar protocols for benzazepine derivatives are detailed in cyclization and acylation reactions .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodology : Structural confirmation employs:

- NMR Spectroscopy : H and C NMR to identify fluorine-induced deshielding effects (e.g., downfield shifts in aromatic protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNO).

- X-ray Crystallography : For unambiguous determination of stereochemistry and ring conformation.

- Reference : Comparative spectral data for fluorinated benzazepines are available in PubChem entries .

Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?

- Methodology :

- Receptor Binding Assays : Radioligand displacement studies (e.g., GABA or serotonin receptors) to assess affinity.

- In Vitro Functional Assays : Measurement of ion channel modulation (e.g., patch-clamp electrophysiology).

- Cytotoxicity Screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to establish safety margins.

- Reference : Fluorinated benzodiazepines in and highlight receptor interaction methodologies .

Advanced Research Questions

Q. How does the fluorine substituent at position 7 influence biological activity compared to other halogenated analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare 7-fluoro derivatives with chloro or bromo analogs in receptor binding assays. Fluorine’s electronegativity enhances hydrogen bonding and membrane permeability.

- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and ligand-receptor docking.

- Reference : Fluorine’s impact on benzazepine derivatives is discussed in pharmacological profiles .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzazepinones?

- Methodology :

- Orthogonal Assays : Validate receptor affinity using both radioligand binding and functional (e.g., calcium flux) assays.

- Purity Control : HPLC (>95% purity) to exclude confounding impurities.

- Meta-Analysis : Cross-reference substituent effects across studies (e.g., ’s fluorinated derivatives).

- Reference : Data normalization techniques are exemplified in benzodiazepine studies .

Q. How can reaction mechanisms for fluorinated benzazepinone synthesis be elucidated?

- Methodology :

- Isotopic Labeling : Use O or H to trace intermediates in cyclization steps.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR spectroscopy.

- Computational Chemistry : Transition state analysis using Gaussian or ORCA software.

- Reference : Mechanistic insights are inferred from benzazepine synthesis in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.